molecular formula C10H10BrN5O3 B3501058 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B3501058
M. Wt: 328.12 g/mol
InChI Key: ZAITUPNAOYZUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are important in medicinal chemistry due to their presence in many therapeutic drugs .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the reaction of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of terminal alkynes with isocyanides .


Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms. The exact structure would depend on the substituents attached to the ring .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including N-arylation with aryl halides, coupling with aryl triflates, and reactions with diarylhydrazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific structure. For example, 4-Bromopyrazole has a molecular weight of 146.97, a boiling point of 250-260 °C, and a melting point of 93-96 °C .

Mechanism of Action

The mechanism of action of a pyrazole-based drug would depend on its specific structure and the target it interacts with. Many pyrazole compounds exhibit biological activities such as antibacterial, antitumor, and anti-inflammatory effects .

Safety and Hazards

Pyrazole compounds can vary in their safety and hazards. For instance, some pyrazole compounds are classified as irritants .

Future Directions

The future directions in the field of pyrazole research could involve the development of new synthetic methods, the discovery of new pyrazole-based drugs, and further studies on the properties and applications of pyrazole compounds .

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O3/c1-6-10(11)7(2)15(12-6)9(17)5-14-4-3-8(13-14)16(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAITUPNAOYZUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=CC(=N2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.